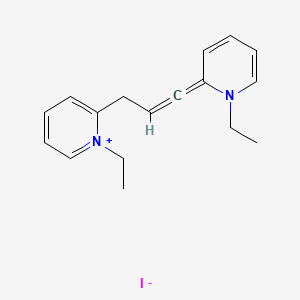
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide is a chemical compound with the molecular formula C17H21IN2. It is a pyridinium salt, which is often used in various chemical reactions and research applications due to its unique structural properties .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide typically involves the reaction of 1-ethyl-2-pyridone with ethyl iodide in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce the corresponding pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide can be compared with other similar compounds, such as:
- 1-Ethyl-2-(2-thenylidenemethyl)pyridinium iodide
- 1-Ethyl-2-(4-methylstyryl)pyridinium iodide
- 1-Ethyl-2-(4-methoxystyryl)pyridinium iodide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
21127-43-5 |
|---|---|
Molekularformel |
C17H21IN2 |
Molekulargewicht |
380.27 g/mol |
InChI |
InChI=1S/C17H21N2.HI/c1-3-18-14-7-5-10-16(18)12-9-13-17-11-6-8-15-19(17)4-2;/h5-11,14-15H,3-4,12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HKSZFHBILMYVIR-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C=CC=CC1=C=CCC2=CC=CC=[N+]2CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
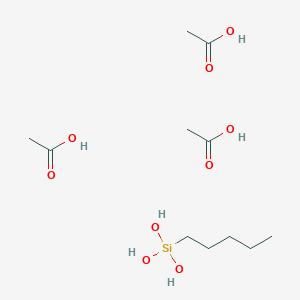
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
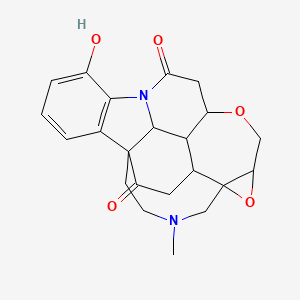

![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)




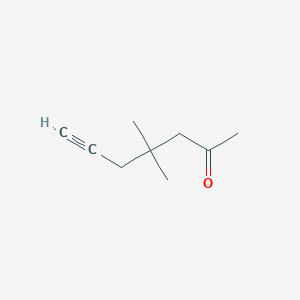
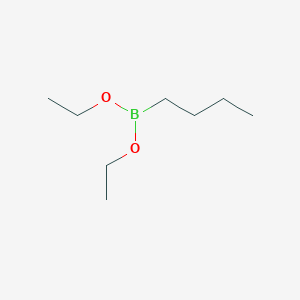
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
